Urea, (3-(methylsulfonyl)phenyl)-
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Overview
Description
Urea, (3-(methylsulfonyl)phenyl)- is an organic compound that belongs to the class of urea derivatives It features a phenyl ring substituted with a methylsulfonyl group at the third position and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamates. For Urea, (3-(methylsulfonyl)phenyl)-, a common synthetic route includes the nucleophilic addition of an amine to an isocyanate intermediate. This reaction can be carried out under mild conditions, often in the presence of a catalyst such as indium triflate or lanthanum triflate .
Industrial Production Methods
Industrial production of urea derivatives often employs large-scale reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, the reaction can be optimized by adjusting the concentration of reactants and the choice of solvents .
Chemical Reactions Analysis
Types of Reactions
Urea, (3-(methylsulfonyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Urea, (3-(methylsulfonyl)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Urea, (3-(methylsulfonyl)phenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methylsulfonyl group can enhance the compound’s binding affinity to these targets, making it a potent inhibitor. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
- Urea, (4-(methylsulfonyl)phenyl)-
- Urea, (2-(methylsulfonyl)phenyl)-
- Urea, (3-(ethylsulfonyl)phenyl)-
Uniqueness
Urea, (3-(methylsulfonyl)phenyl)- is unique due to the specific positioning of the methylsulfonyl group on the phenyl ring, which can influence its reactivity and binding properties
Properties
CAS No. |
88497-95-4 |
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Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
(3-methylsulfonylphenyl)urea |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) |
InChI Key |
PGITUQFRJFAVOC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N |
Origin of Product |
United States |
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